Methyl 5-(4-bromophenoxy)furan-2-carboxylate
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Overview
Description
Methyl 5-(4-bromophenoxy)furan-2-carboxylate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a bromophenoxy group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-bromophenoxy)furan-2-carboxylate typically involves the esterification of 5-(4-bromophenoxy)-2-furoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation: 5-(4-bromophenoxy)-2-furoic acid.
Reduction: 5-(4-bromophenoxy)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 5-(4-bromophenoxy)furan-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity to certain proteins, while the furan ring may facilitate interactions with other biomolecules. The exact pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
- Methyl 5-(4-chlorophenoxy)-2-furoate
- Methyl 5-(4-fluorophenoxy)-2-furoate
- Methyl 5-(4-methylphenoxy)-2-furoate
Comparison: Methyl 5-(4-bromophenoxy)furan-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine substituent can enhance the compound’s ability to participate in substitution reactions and may also affect its biological activity. The differences in electronic and steric properties among these compounds can lead to variations in their chemical behavior and applications.
Properties
IUPAC Name |
methyl 5-(4-bromophenoxy)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-15-12(14)10-6-7-11(17-10)16-9-4-2-8(13)3-5-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZCNDHHYDXMSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)OC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195221 |
Source
|
Record name | 2-Furancarboxylic acid, 5-(4-bromophenoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-41-4 |
Source
|
Record name | 2-Furancarboxylic acid, 5-(4-bromophenoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, 5-(4-bromophenoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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